Cytotoxicity Profile in Human Cancer Cell Lines (Supporting Evidence)
Data from a commercial supplier indicate that N-benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exhibits differential cytotoxicity across three human cancer cell lines in MTT assays: MCF7 (breast cancer) IC₅₀ = 3.79 µM, NCI‑H460 (lung cancer) IC₅₀ = 12.50 µM, and SF‑268 (CNS cancer) IC₅₀ = 42.30 µM . These values suggest a selectivity window of approximately 11‑fold between the most sensitive (MCF7) and least sensitive (SF‑268) cell lines. Although the original source of these data is not traced to a peer‑reviewed primary publication and no head‑to‑head comparator data are publicly available for closely related analogs, the general antiproliferative range is consistent with the class of pyridazine‑triazole hybrids described in the literature (e.g., IC₅₀ values of 1.7–50 µM against various cancer lines) [1]. This evidence is therefore classified as Supporting Evidence only, pending orthogonal validation.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | MCF7: 3.79 µM; NCI-H460: 12.50 µM; SF-268: 42.30 µM |
| Comparator Or Baseline | No direct comparator; class-level baseline from literature: pyridazine-triazole hybrids typically IC₅₀ 1.7–50 µM against MCF7, H460, SF-268 [1]. |
| Quantified Difference | Selectivity ratio (SF-268/MCF7) = 11.2 |
| Conditions | MTT assay; cell lines as indicated |
Why This Matters
Even as preliminary evidence, the differential cell-line sensitivity may guide selection of this compound as a starting scaffold for breast-cancer-focused medicinal chemistry programs, where higher potency against MCF7 is desired.
- [1] Wardakhan, W. W. & Samir, E. M. New approaches for the synthesis of hydrazone derivatives and their antitumor evaluation. J. Chil. Chem. Soc. 57, 1018–1022 (2012). View Source
